DIISOPROPYL 5-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}ISOPHTHALATE
Overview
Description
DIISOPROPYL 5-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}ISOPHTHALATE: is a synthetic organic compound characterized by its unique molecular structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes diisopropyl groups, a difluoroanilino moiety, and an isophthalate backbone, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DIISOPROPYL 5-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}ISOPHTHALATE typically involves multiple steps. One common method includes the reaction of 2,4-difluoroaniline with isophthaloyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with diisopropylamine under controlled conditions to yield the final compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions: DIISOPROPYL 5-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}ISOPHTHALATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the difluoroanilino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
DIISOPROPYL 5-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}ISOPHTHALATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of DIISOPROPYL 5-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoroanilino group plays a crucial role in this interaction, enhancing the compound’s binding affinity and specificity. Additionally, the isophthalate backbone may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
- DIISOPROPYL 5-({[2-(3-BUTOXYPHENYL)-4-QUINOLINYL]CARBONYL}AMINO)ISOPHTHALATE
- DIISOPROPYL 5-({[2-(3-ETHOXYPHENYL)-4-QUINOLINYL]CARBONYL}AMINO)ISOPHTHALATE
Comparison: Compared to these similar compounds, DIISOPROPYL 5-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}ISOPHTHALATE is unique due to the presence of the difluoroanilino group. This group imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with biological targets. The difluoroanilino moiety may also enhance the compound’s stability and resistance to metabolic degradation, making it a promising candidate for various applications.
Properties
IUPAC Name |
dipropan-2-yl 5-[(2,4-difluorophenyl)carbamoylamino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O5/c1-11(2)29-19(26)13-7-14(20(27)30-12(3)4)9-16(8-13)24-21(28)25-18-6-5-15(22)10-17(18)23/h5-12H,1-4H3,(H2,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLFVLPHZHFNHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)F)F)C(=O)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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